molecular formula C10H17NO2 B2641733 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one CAS No. 895581-20-1

1-(4-Hydroxycyclohexyl)pyrrolidin-2-one

Cat. No.: B2641733
CAS No.: 895581-20-1
M. Wt: 183.251
InChI Key: JQQONDVCJKOBDE-UHFFFAOYSA-N
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Description

1-(4-Hydroxycyclohexyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H17NO2 It is characterized by a pyrrolidin-2-one ring substituted with a hydroxycyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method includes a domino process involving the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of specific oxidants and additives to achieve the desired selectivity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Hydroxycyclohexyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is used in the study of biological systems and can act as a probe for understanding biochemical pathways.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrrolidin-2-one ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one is unique due to the presence of the hydroxycyclohexyl group, which imparts distinct chemical and biological properties compared to other pyrrolidin-2-one derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(4-hydroxycyclohexyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-9-5-3-8(4-6-9)11-7-1-2-10(11)13/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQONDVCJKOBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895581-20-1
Record name 1-(4-hydroxycyclohexyl)pyrrolidin-2-one
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